4-N-Propylquinoline-4,8-diamine
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Overview
Description
4-N-Propylquinoline-4,8-diamine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that 4-aminoquinoline compounds, which include 4-n-propylquinoline-4,8-diamine, have been used as antimalarial drugs . These compounds primarily target the parasite Plasmodium falciparum, which is responsible for malaria .
Mode of Action
Various mechanisms have been proposed for the action of Chloroquine (CQ) and related compounds . Some of these proposed mechanisms would require higher drug concentrations than those that can be achieved in vivo .
Biochemical Pathways
For instance, 8-aminoquinolines may stimulate the hexose monophosphate shunt, increase hydrogen peroxide and MetHb production .
Result of Action
It is known that quinoline derivatives have shown significant cytotoxicity against various cell lines .
Action Environment
It is known that environmental conditions can be a dominant factor influencing the stability of various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Propylquinoline-4,8-diamine typically involves the reaction of N-propargyl aniline derivatives with appropriate reagents. One common method involves the use of stannous chloride dihydrate in ethanol, which facilitates the reduction of the nitro precursor to the desired diamine . Another approach employs main group metal Lewis acid catalyzed formal hydroamination and hydroarylation methodologies using stannic chloride or indium (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-N-Propylquinoline-4,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Stannous chloride dihydrate in ethanol is commonly used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various amine derivatives.
Scientific Research Applications
4-N-Propylquinoline-4,8-diamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Quinoxalines: These are 1,4-diazines with similar biological activities and structural features.
Quinolin-8-amines: Isomerically related to 4-N-Propylquinoline-4,8-diamine and used in similar applications.
Chloroquine and Amodiaquine: Well-known 4-aminoquinoline derivatives with antimalarial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-N-propylquinoline-4,8-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-7-14-11-6-8-15-12-9(11)4-3-5-10(12)13/h3-6,8H,2,7,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVKZOGQZADBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=CC=C(C2=NC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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